![molecular formula C17H23NO2 B11182167 1,1'-(2,2,4,6-tetramethyl-3,4-dihydroquinoline-1,8(2H)-diyl)diethanone](/img/structure/B11182167.png)
1,1'-(2,2,4,6-tetramethyl-3,4-dihydroquinoline-1,8(2H)-diyl)diethanone
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Overview
Description
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound known for its unique molecular structure and diverse applications. It is commonly used in various fields such as chemistry, biology, medicine, and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves a multi-step process. One common method includes the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized using 85% phosphoric acid to yield the final product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, dyes, and polymers due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its use in fragrances and as a precursor in organic synthesis.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another compound with similar structural features, used in the fragrance industry.
Uniqueness: 1-(8-ACETYL-2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE stands out due to its specific molecular structure, which imparts unique reactivity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-8-yl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-10-7-14-11(2)9-17(5,6)18(13(4)20)16(14)15(8-10)12(3)19/h7-8,11H,9H2,1-6H3 |
InChI Key |
VUVNQMARBMFUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2C(=O)C)C)C(=O)C)(C)C |
Origin of Product |
United States |
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